2-(2,4-Dimethoxyphenyl)-7-(pyridin-4-yl)[1,2,4]triazolo[1,5-a]pyrimidine
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Overview
Description
2-(2,4-DIMETHOXYPHENYL)-7-(4-PYRIDYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is known for its diverse pharmacological activities and has been the subject of extensive research in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-DIMETHOXYPHENYL)-7-(4-PYRIDYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE typically involves the cyclization of N-(2-pyridyl)amidines. One efficient method involves a metal- and oxidant-free intramolecular dehydrogenative N–N bond formation under mild and scalable electrolytic conditions . Another method includes a palladium-catalyzed tandem C–N coupling/Boulton–Katritzky rearrangement process of 3-aminoisoxazoles or 1,2,4-oxadiazol-3-amines with 2-pyridyl trifluoromethanesulfonate .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the scalable nature of the electrolytic and palladium-catalyzed methods suggests potential for industrial application.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-DIMETHOXYPHENYL)-7-(4-PYRIDYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE undergoes various chemical reactions, including:
Oxidation: Involves the formation of N–N bonds under oxidative conditions.
Substitution: Nucleophilic substitution reactions on the pyridine and pyrimidine rings.
Common Reagents and Conditions
Oxidative N–N Bond Formation: Iodine (I2) and potassium iodide (KI) are commonly used reagents.
Palladium-Catalyzed Reactions: Palladium catalysts and trifluoromethanesulfonate are used in tandem C–N coupling/Boulton–Katritzky rearrangement reactions.
Major Products
The major products formed from these reactions include various functionalized triazolopyrimidine derivatives, which are valuable intermediates in medicinal chemistry .
Scientific Research Applications
2-(2,4-DIMETHOXYPHENYL)-7-(4-PYRIDYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer, antimicrobial, and anti-tubercular activities.
Mechanism of Action
The mechanism of action of 2-(2,4-DIMETHOXYPHENYL)-7-(4-PYRIDYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s effects are mediated through pathways involving oxidative stress and inhibition of key biological processes .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-a]pyridines: These compounds share a similar triazolopyrimidine scaffold and exhibit comparable pharmacological activities.
1,2,4-Triazolo[1,5-a]pyrimidines: Known for their wide range of biological activities, including anticancer and antimicrobial properties.
Uniqueness
2-(2,4-DIMETHOXYPHENYL)-7-(4-PYRIDYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C18H15N5O2 |
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Molecular Weight |
333.3 g/mol |
IUPAC Name |
2-(2,4-dimethoxyphenyl)-7-pyridin-4-yl-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C18H15N5O2/c1-24-13-3-4-14(16(11-13)25-2)17-21-18-20-10-7-15(23(18)22-17)12-5-8-19-9-6-12/h3-11H,1-2H3 |
InChI Key |
MKXCRFXCKSBGNN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NN3C(=CC=NC3=N2)C4=CC=NC=C4)OC |
Origin of Product |
United States |
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